molecular formula C17H15ClN2O B253008 (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol

(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol

Cat. No. B253008
M. Wt: 298.8 g/mol
InChI Key: NJKKPYZPUIPHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol, also known as CDIM-8, is a synthetic compound with potential therapeutic properties. It belongs to the class of imidazoles and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is not fully understood. However, it has been proposed that (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol may act by modulating the immune system and inhibiting the activity of certain enzymes involved in inflammation and cancer growth. (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been shown to activate the aryl hydrocarbon receptor, which plays a role in regulating immune responses and cancer development.
Biochemical and Physiological Effects:
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth, reduce the production of pro-inflammatory cytokines, and enhance the activity of immune cells. (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a valuable tool for investigating the mechanisms of action of various diseases. However, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has some limitations. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. In addition, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol may have off-target effects that need to be carefully evaluated.

Future Directions

(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several potential future directions for research. It can be further investigated for its therapeutic properties in various diseases, including cancer, inflammation, and infectious diseases. (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can also be modified to improve its efficacy and reduce its off-target effects. In addition, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can be used as a tool for investigating the mechanisms of action of various diseases. Finally, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can be studied for its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can be synthesized by a multistep process involving the reaction of 2-chloroacetophenone with methylamine, followed by the reaction of the resulting imine with diphenylmethanol. The final product is obtained after purification and characterization by various analytical techniques.

Scientific Research Applications

(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been investigated for its antiviral properties against several viruses, including HIV, Ebola, and Zika.

properties

Product Name

(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

(5-chloro-1-methylimidazol-2-yl)-diphenylmethanol

InChI

InChI=1S/C17H15ClN2O/c1-20-15(18)12-19-16(20)17(21,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,21H,1H3

InChI Key

NJKKPYZPUIPHHR-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)Cl

Canonical SMILES

CN1C(=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)Cl

solubility

10.2 [ug/mL]

Origin of Product

United States

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